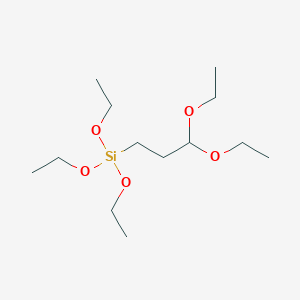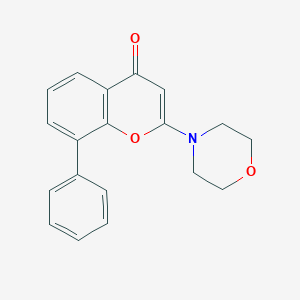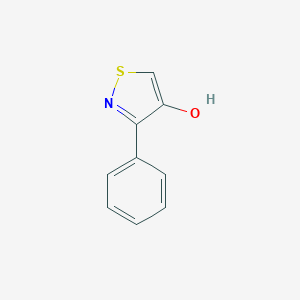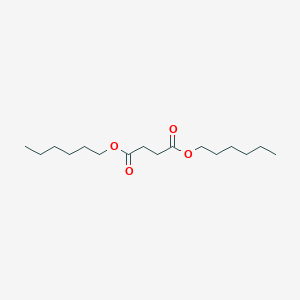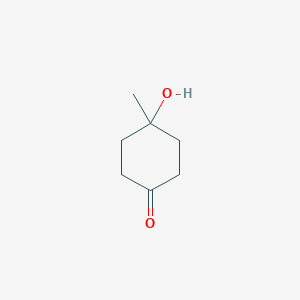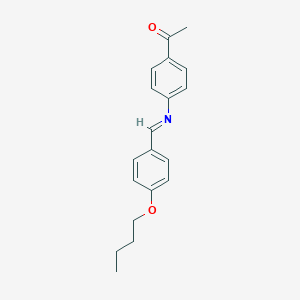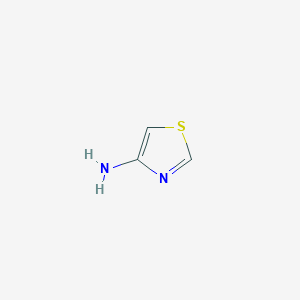
噻唑-4-胺
描述
Thiazol-4-amine is a chemical compound that serves as a versatile functional unit in the synthesis of various heterocyclic compounds. It is characterized by a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an amino group attached to the fourth position. This structure is a key intermediate in the synthesis of a wide range of derivatives with potential therapeutic applications.
Synthesis Analysis
The synthesis of thiazol-4-amine derivatives can be achieved through various methods. One approach involves the use of 4-thiazolidinones as key intermediates, which can react with different nucleophiles to yield 2-arylimino-5-arylidene-4-thiazolidinones derivatives. These intermediates can further undergo reactions to form enamines and fused pyrimidine derivatives, depending on the reaction conditions . Another method is a one-pot, four-component reaction that combines 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides to synthesize novel imidazo[2,1-b]thiazol-5-amine derivatives . Additionally, a one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives has been developed, avoiding toxic additives and utilizing a reaction between thiosemicarbazide and carboxylic acid .
Molecular Structure Analysis
The molecular structure of thiazol-4-amine derivatives can exhibit dynamic tautomerism and divalent N(I) character. Quantum chemical analysis has shown that there are multiple isomeric structures possible for these compounds, with some exhibiting electron-donating properties . X-ray crystallography has been employed to elucidate the structures of these derivatives, confirming the proposed structures and determining Z/E isomerism configurations .
Chemical Reactions Analysis
Thiazol-4-amine derivatives participate in various chemical reactions. For instance, the nucleophilic reactivity of 4-(pyren-1-yl)thiazol-2-amine with electrophiles like dinitrobenzofuroxan has been studied, revealing insights into the kinetics of these reactions . The synthesis of 2-thiazolines from thiazolidines via Ru-catalyzed oxidation demonstrates the chemoselectivity and regioselectivity of these reactions . Additionally, cocrystallization of 4-methylbenzo[d]thiazol-2-amine with organic acids has led to the formation of various adducts, highlighting the role of classical hydrogen bonds and noncovalent interactions in the construction of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazol-4-amine derivatives are influenced by their molecular structure. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analyses have provided quantitative assessments of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. These studies have revealed the strength of N–H⋯N hydrogen bonds and the significance of other noncovalent interactions in stabilizing crystal structures . The synthesis of 1,3,4-thiadiazole-thiazolidine-4-one molecular hybrids has demonstrated the antidiabetic potential of these compounds through enzyme inhibition, with structure-activity relationship (SAR) analysis indicating the importance of substituent nature and position . Lastly, the synthesis and reactions of 2-amino-4-substituted-1,3-thiazoles have been extensively reviewed, showcasing the reactivity of the amino group and the thiazole ring for the creation of biologically active compounds .
科学研究应用
1. Antimicrobial and Antiproliferative Agents
- Summary of Application: Thiazol-4-amine derivatives have been synthesized and studied for their potential as antimicrobial and antiproliferative agents . These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The antimicrobial activity was evaluated using the turbidimetric method .
- Results or Outcomes: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Furthermore, the molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
2. Anticancer Agents
- Summary of Application: Thiazol-4-amine derivatives have also been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Methods of Application: The anticancer activity was evaluated using the SRB assay .
- Results or Outcomes: The screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . The molecular docking study demonstrated that these compounds displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .
3. Antioxidant, Analgesic, and Anti-inflammatory Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as antioxidant, analgesic, and anti-inflammatory agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as antioxidant, analgesic, and anti-inflammatory agents with lesser side effects .
4. Antiviral Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as antiviral agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as antiviral agents .
5. Antifungal Agents
- Summary of Application: Thiazol-4-amine derivatives have been synthesized and studied for their potential as antifungal agents .
- Methods of Application: The antifungal activity was evaluated using the broth micro-dilution method .
- Results or Outcomes: The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
6. Antileishmanial Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as antileishmanial agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as antileishmanial agents .
7. Anticonvulsant Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as anticonvulsant agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as anticonvulsant agents .
8. Neuroprotective Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as neuroprotective agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as neuroprotective agents .
9. Diuretic Agents
- Summary of Application: Thiazol-4-amine derivatives have been studied for their potential as diuretic agents .
- Results or Outcomes: The results showed that thiazole derivatives have potential to act as diuretic agents .
10. Treatment of Barbiturate or Opiate Poisoning
属性
IUPAC Name |
1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHHLHCCVDMOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554270 | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazol-4-amine | |
CAS RN |
17720-99-9 | |
| Record name | 4-Thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17720-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



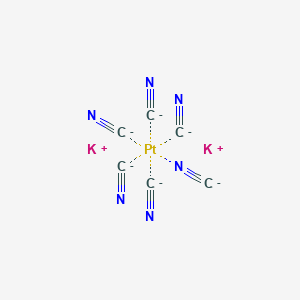
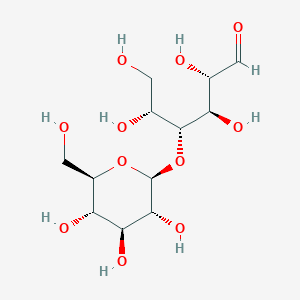

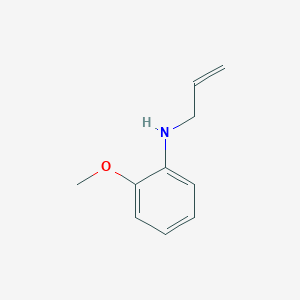
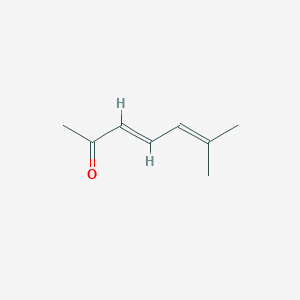
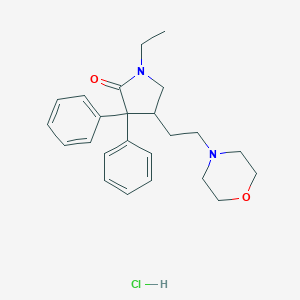

![1,4-Diazaspiro[5.5]undecane](/img/structure/B91469.png)
